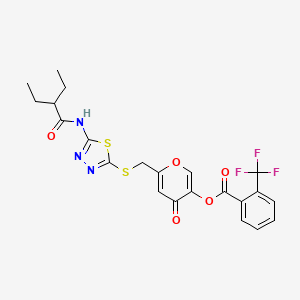

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate

Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a 4-oxo-4H-pyran moiety via a thiomethyl bridge. The thiadiazole ring is substituted with a 2-ethylbutanamido group, while the pyran ring is esterified with a 2-(trifluoromethyl)benzoate group. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., fluorobenzoate and nitrobenzoate derivatives) have been synthesized and characterized for research purposes .

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O5S2/c1-3-12(4-2)18(30)26-20-27-28-21(35-20)34-11-13-9-16(29)17(10-32-13)33-19(31)14-7-5-6-8-15(14)22(23,24)25/h5-10,12H,3-4,11H2,1-2H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJDVQBWMWRRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate typically involves multi-step organic synthesis. This can include the following steps:

Formation of the 1,3,4-thiadiazole ring through cyclization reactions.

Introduction of the 2-ethylbutanamido group via amidation reactions.

Formation of the pyran ring through cyclization.

Attachment of the trifluoromethyl benzoate group.

Specific reaction conditions such as temperature, solvents, and catalysts may vary depending on the exact synthetic route employed.

Industrial Production Methods

In an industrial setting, this compound could be produced using scalable versions of the above synthetic routes. The choice of reaction conditions and raw materials would be optimized for yield and cost-effectiveness. Techniques such as continuous flow synthesis might be employed to increase efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiadiazole ring can undergo oxidation under appropriate conditions, forming sulfoxides or sulfones.

Reduction: Reduction of the carbonyl groups in the pyran ring can occur under mild conditions.

Substitution: Nucleophilic substitution reactions can modify the trifluoromethyl benzoate group.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide for nucleophilic substitution reactions.

Major Products

Oxidation products include sulfoxides and sulfones.

Reduction products can include alcohols from the carbonyl reductions.

Substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

This compound has several applications in scientific research due to its complex structure and reactivity:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potentially useful as a tool for studying enzyme interactions or as a ligand in biochemical assays.

Medicine: May have applications in drug design, particularly for targeting specific enzymes or receptors.

Industry: Could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

Molecular Targets: These could include enzymes, receptors, or nucleic acids.

Pathways Involved: Depending on its use, it may modulate biochemical pathways such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The trifluoromethyl group in the target compound is a stronger electron-withdrawing group than the fluoro substituent in Analog 1 but less electron-deficient than the nitro group in Analog 2. This may influence binding interactions in biological targets (e.g., enzyme active sites) .

Lipophilicity :

- The 2-ethylbutanamido side chain in the target compound and Analog 1 enhances lipophilicity, which may improve cellular uptake. In contrast, Analog 3 replaces this group with a smaller cyclopropaneamido , reducing molecular weight and possibly altering pharmacokinetics .

Bioactivity Context: Thiadiazole derivatives (e.g., Analog 1) are known for anti-inflammatory and antimicrobial activities due to their ability to modulate redox pathways or enzyme inhibition . The trifluoromethyl group in the target compound could enhance metabolic stability compared to Analog 1’s fluoro substituent .

Research Implications and Limitations

While the provided evidence lacks direct bioactivity data for the target compound, structural comparisons suggest:

- The trifluoromethyl group may confer improved resistance to oxidative degradation compared to halogenated analogs.

- Further studies are needed to evaluate solubility, toxicity, and specific biological targets. Synthetic methods from analogous compounds (e.g., IR/NMR characterization , perfusion platforms for drug testing ) could be adapted for this purpose.

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and comparison with related compounds.

Chemical Structure and Synthesis

The compound features several key structural components:

- Thiadiazole Moiety : Known for its diverse biological activities.

- 4-Oxo-4H-Pyran System : Associated with various pharmacological effects.

- Benzoate Ester Group : Enhances lipophilicity and potential bioactivity.

Synthesis

The synthesis involves multiple steps:

- Formation of the Thiadiazole Ring : Reaction of hydrazine derivatives with carbon disulfide.

- Synthesis of the Pyran Derivative : Typically achieved through condensation reactions.

- Esterification with Benzoate : Using a strong acid catalyst to form the final compound.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown activity against various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

- Cytotoxicity Studies : Evaluations against cancer cell lines such as HeLa and MCF-7 demonstrated significant cytotoxic effects. For example, related thiadiazole derivatives exhibited IC50 values as low as 29 μM against HeLa cells .

The mechanism behind this activity may involve the inhibition of specific cellular pathways or interactions with critical proteins involved in cancer cell proliferation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Protein Interaction : Binding to specific enzymes or receptors that play roles in cellular signaling pathways.

- Pathway Modulation : Inhibition or activation of pathways crucial for cell survival and proliferation, particularly in cancer cells.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | IC50 (HeLa) | Biological Activity |

|---|---|---|---|

| Thiadiazole Derivative A | Contains thiadiazole and phenyl groups | 29 μM | Anticancer |

| Thiadiazole Derivative B | Contains thiadiazole and pyridine rings | 45 μM | Antimicrobial |

| Current Compound | Thiadiazole + pyran + benzoate | TBD | Antimicrobial, Anticancer |

Case Studies

Several studies have highlighted the efficacy of thiadiazole-containing compounds:

- Study on Phthalimide-Thiadiazole Derivatives : Demonstrated enhanced cytotoxicity due to structural modifications that increased lipophilicity and interaction with biological targets .

- Evaluation of Hybrid Compounds : Investigated combinations of thiadiazole with other heterocycles leading to improved biological activity against cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of thiadiazole-containing compounds often involves multi-step reactions, such as condensation of intermediates (e.g., 1,3,4-thiadiazol-2-amine derivatives with aldehydes or acyl chlorides) followed by cycloaddition or functionalization . For example, similar compounds are synthesized via Vilsmeier-Haack formylation (using DMF/POCl₃) or by reacting hydrazine derivatives with aryl isothiocyanates . To optimize yield:

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Characterization typically combines:

- ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ ~10 ppm for thiol protons in thiadiazoles) .

- Mass spectrometry (EI-MS) for molecular weight validation (e.g., m/z 305 [M+1] for a related thiadiazole) .

- Elemental analysis to verify purity (>95%) .

- HPLC with UV detection for assessing purity under gradient elution conditions .

Q. What preliminary bioactivity screening strategies are recommended for this compound?

Initial screening should focus on:

- Enzyme inhibition assays (e.g., proteases, kinases) due to the thiadiazole moiety’s known role in targeting active sites .

- Antimicrobial testing against Gram-positive/negative bacteria and fungi, using MIC (minimum inhibitory concentration) assays .

- Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethyl group and thiadiazole core?

- Analog synthesis : Replace the trifluoromethyl group with -CF₂H, -Cl, or -NO₂ to assess electronic effects .

- Fragment-based design : Modify the thiadiazole’s substituents (e.g., 2-ethylbutanamido vs. phenylcarbamoyl) to evaluate steric and hydrophobic contributions .

- Computational docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., HIV-1 protease) .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

- Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, incubation time) .

- Meta-analysis : Compare data across studies, focusing on structural analogs (e.g., benzothiazole derivatives with similar substituents) .

- Molecular dynamics simulations : Model compound-protein interactions to explain divergent activity (e.g., conformational flexibility of the pyran ring) .

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction pathways or predict physicochemical properties?

- Process simulation : Model reaction kinetics and thermodynamics to identify rate-limiting steps .

- Property prediction : Train machine learning models on datasets of thiadiazole derivatives to estimate logP, solubility, or metabolic stability .

- Autonomous experimentation : Implement AI-controlled labs for real-time adjustment of parameters like temperature or reagent flow .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify target proteins .

- Kinetic studies : Measure time-dependent inhibition (e.g., kinact/KI for enzyme targets) .

- In vivo models : Test efficacy in zebrafish or murine models for diseases like cancer or inflammation .

Methodological Notes

- Synthetic challenges : The trifluoromethyl group may introduce steric hindrance; consider using bulkier bases (e.g., DBU) to facilitate coupling reactions .

- Data interpretation : Cross-validate spectral data with computational predictions (e.g., DFT for NMR chemical shifts) .

- Ethical compliance : Adhere to institutional guidelines for biological testing and AI use in research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.